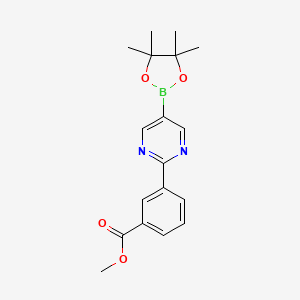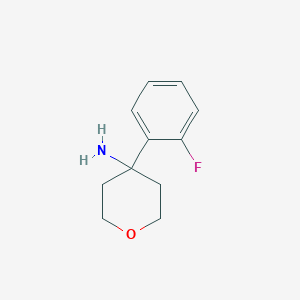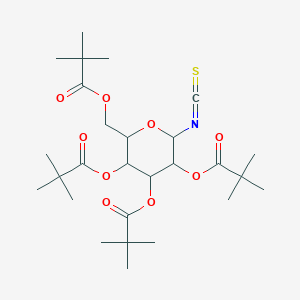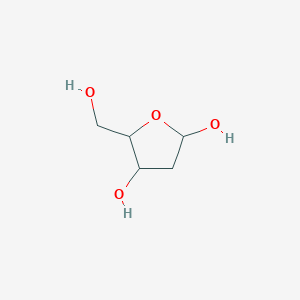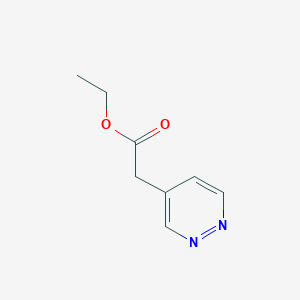
Ethyl 2-(pyridazin-4-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyridazin-4-YL)acetate is a chemical compound with the molecular formula C8H10N2O2. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
The synthesis of Ethyl 2-(pyridazin-4-YL)acetate typically involves the reaction of 4-chloropyridazine with ethyl acetate under specific conditions. One common method includes the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester, followed by the addition of dimethyl sulfoxide and lithium chloride. The reaction is carried out at elevated temperatures (100-160°C) for 90-180 minutes, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
Ethyl 2-(pyridazin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
Ethyl 2-(pyridazin-4-YL)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-(pyridazin-4-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and dual hydrogen-bonding capacity, enable it to form stable complexes with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(pyridazin-4-YL)acetate can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine and relugolix. These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyridazinone derivatives are known for their anti-inflammatory and herbicidal properties, while minaprine is an antidepressant and relugolix is a gonadotropin-releasing hormone receptor antagonist .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry and a promising candidate for therapeutic development.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
ethyl 2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-10-6-7/h3-4,6H,2,5H2,1H3 |
Clave InChI |
LAOCYWLLNPUDDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
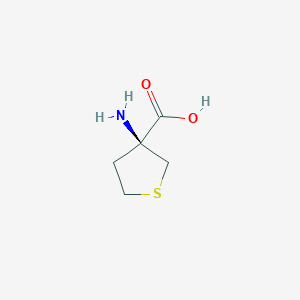
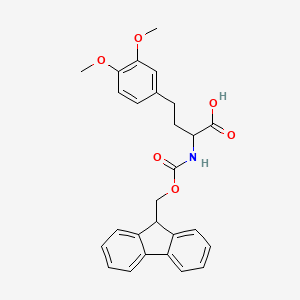
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
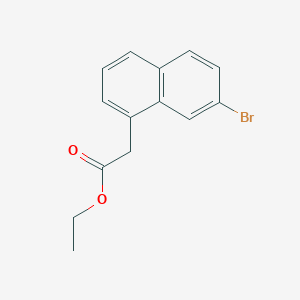
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
